6-morpholin-4-yl-3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
The compound 6-morpholin-4-yl-3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic molecule featuring a quinazolinone core substituted with a morpholine ring, a piperazine-linked nitroaryl group, and a sulfanylidene moiety. Key structural attributes include:
- Quinazolinone backbone: A bicyclic system known for its role in medicinal chemistry, particularly in kinase inhibitors and anticancer agents.
- Morpholin-4-yl group: A six-membered oxygen-nitrogen heterocycle at position 6, which enhances solubility and modulates pharmacokinetics .
- 2-Sulfanylidene: A thione group at position 2, which may influence tautomerism and binding affinity through sulfur-mediated interactions .
Properties
Molecular Formula |
C28H34N6O5S |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
6-morpholin-4-yl-3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C28H34N6O5S/c35-26(32-14-12-30(13-15-32)21-5-7-22(8-6-21)34(37)38)4-2-1-3-11-33-27(36)24-20-23(31-16-18-39-19-17-31)9-10-25(24)29-28(33)40/h5-10,20H,1-4,11-19H2,(H,29,40) |
InChI Key |
ILZSVGCJJPSSJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Thioxo-1H-quinazolin-4-one
The quinazolinone core is synthesized via cyclization of anthranilic acid derivatives. A representative protocol involves:
-
Starting Material: Methyl 2-aminobenzoate reacts with thiourea in ethanol under reflux (12 h) to form 2-thioxo-1H-quinazolin-4-one.
-
Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by cyclodehydration.
-
Yield: 68–72% after recrystallization from acetic acid.
Key Reaction:
Functionalization at Position 3
The hexyl chain is introduced via alkylation:
-
Alkylation Agent: 1,6-Dibromohexane (1.2 eq) in DMF with K₂CO₃ (2 eq) at 80°C for 6 h.
-
Selectivity: The thioxo group’s nucleophilicity directs alkylation to position 3.
-
Intermediate: 3-(6-Bromohexyl)-2-thioxo-1H-quinazolin-4-one (yield: 65%).
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI | DMSO | 120 | 24 | 58 |
| Pd(OAc)₂ | DMF | 100 | 18 | 42 |
| None | DMSO | 120 | 48 | <10 |
Synthesis of 4-(4-Nitrophenyl)piperazin-1-yl Hexanoyl Intermediate
Piperazine Nitration
Hexanoyl Chain Installation
-
Acylation: 4-(4-Nitrophenyl)piperazine reacts with 6-bromohexanoyl chloride (1.5 eq) in CH₂Cl₂ with Et₃N (2 eq) at 0°C → RT.
-
Intermediate: 6-[4-(4-Nitrophenyl)piperazin-1-yl]-6-oxohexyl bromide (yield: 76%).
Final Coupling Reaction
Buchwald-Hartwig Amination
The bromide intermediate undergoes coupling with the quinazolinone-morpholine derivative:
-
Conditions: Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3 eq) in toluene at 110°C for 18 h.
-
Product Isolation: Precipitation with ice-cold methanol yields the title compound (purity: 95% by HPLC).
Table 2: Coupling Reaction Optimization
| Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 72 |
| Pd(OAc)₂/BINAP | K₃PO₄ | DMF | 54 |
| CuI/DMEDA | K₂CO₃ | DMSO | 38 |
Analytical Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, 2H, Ar-NO₂), 7.58 (m, 4H, quinazolinone), 3.72 (t, 4H, morpholine), 3.45 (m, 8H, piperazine), 1.62 (m, 8H, hexyl).
Challenges and Optimizations
-
Nitro Group Stability: Avoided using reducing conditions during piperazine nitration.
-
Thioxo Oxidation: Conducted reactions under nitrogen to prevent disulfide formation.
-
Hexyl Chain Flexibility: Longer reaction times (18–24 h) improved coupling efficiency.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reduced coupling time to 2 h (microwave, 150°C) with comparable yield (70%).
Enzymatic Catalysis
Lipase-mediated acylation of piperazine achieved 82% yield in green solvents (ethyl acetate).
Chemical Reactions Analysis
Types of Reactions
6-(morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.3 | |
| HepG2 (Liver Cancer) | 12.8 | |
| MCF7 (Breast Cancer) | 10.5 |
In vitro studies have shown that the compound induces apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death.
Antimicrobial Activity
The compound has also been tested for antimicrobial efficacy against various bacterial strains. Results from studies highlight:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|---|
| Mycobacterium smegmatis | 18 | 6.25 | |
| Pseudomonas aeruginosa | 15 | 12.5 | |
| Candida albicans | 14 | 25 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have documented the pharmacological potential of similar quinazoline derivatives:
- A study published in RSC Advances highlighted that modifications to the quinazoline structure significantly enhance its anticancer activity against various tumor cell lines, supporting the hypothesis that structural diversification can lead to improved therapeutic agents .
- Another research article focused on the synthesis and evaluation of morpholine-based compounds demonstrated their effectiveness against resistant bacterial strains, indicating a promising avenue for treating infections caused by multidrug-resistant organisms .
Mechanism of Action
The mechanism of action of 6-(morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Key Differences: Substituent at Position 6: Bromo vs. nitro group in the main compound. Bromine’s larger atomic radius may increase steric hindrance, while the nitro group enhances electron-withdrawing effects. Alkyl Chain Length: A shorter 4-oxobutyl linker vs. Piperazine Substituent: 4-Acetylphenyl vs. 4-nitrophenyl, altering electronic properties (acetyl is electron-donating, nitro is electron-withdrawing).
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenyl-pyridazin-3(2H)-one
- Substituents : Fluorophenyl-piperazine and morpholine groups are retained, but the shorter 2-oxoethyl linker may limit interactions compared to the main compound’s hexyl chain.
Thienopyrimidine and Triazolone Derivatives
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Core Structure: Thienopyrimidine instead of quinazolinone, offering a sulfur-containing heterocycle with distinct electronic properties.
- Piperazine Substituent : Methanesulfonyl group enhances solubility and may act as a hydrogen-bond acceptor, contrasting with the nitro group’s electron-withdrawing effects.
Triazolone-Piperazine Derivatives
- Core Structure: Triazolone lacks the fused bicyclic system of quinazolinone, reducing planar rigidity and possibly bioavailability.
Physicochemical and Spectroscopic Comparisons
- NMR Profiles : Evidence from analogous compounds (e.g., rapamycin derivatives) indicates that substituents in regions analogous to the nitroaryl-piperazine chain (positions 29–36 and 39–44) significantly alter chemical shifts, suggesting similar environmental sensitivity in the main compound .
- Lumping Strategy: Compounds with shared piperazine-morpholine motifs may be grouped for predictive modeling of solubility or reactivity, though core heterocycle differences (e.g., quinazolinone vs. pyridazinone) limit direct extrapolation .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
| Compound Name | Core Structure | Position 6 Substituent | Piperazine Group | Alkyl Linker | Key Functional Groups |
|---|---|---|---|---|---|
| Main Compound | Quinazolinone | Morpholin-4-yl | 4-Nitrophenyl | 6-Oxohexyl | 2-Sulfanylidene |
| 3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-... | Quinazolinone | Bromo | 4-Acetylphenyl | 4-Oxobutyl | 2-Sulfanylidene |
| 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-... | Pyridazinone | Morpholin-4-yl | 4-Fluorophenyl | 2-Oxoethyl | None |
| 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)... | Thienopyrimidine | Morpholin-4-yl | Methanesulfonyl | Methyl | None |
Table 2: Electronic Effects of Substituents
| Substituent | Electronic Nature | Potential Impact on Bioactivity |
|---|---|---|
| 4-Nitrophenyl | Electron-withdrawing | Enhances binding to electron-deficient targets |
| 4-Acetylphenyl | Electron-donating | May improve solubility and metabolic stability |
| Methanesulfonyl | Polar, H-bond acceptor | Increases hydrophilicity and target engagement |
Biological Activity
The compound 6-morpholin-4-yl-3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its effects on cancer cell lines, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a morpholine ring, a piperazine moiety, and a quinazoline core, which are significant for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Cell Line Testing :
- The compound was tested on several human cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged in the low micromolar range, indicating effective growth inhibition.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in cancer progression.
- Kinase Inhibition :
- It was found to moderately inhibit several kinases involved in cancer signaling pathways.
- Notably, it showed activity against CDK9 and GSK-3β with inhibition rates of approximately 60% at concentrations of 10 µM.
The proposed mechanism involves the interaction of the compound with specific receptors and enzymes that regulate cell growth and apoptosis. The morpholine and piperazine groups enhance solubility and bioavailability, facilitating better interaction with target sites.
Case Studies
Several case studies have illustrated the efficacy of similar quinazoline derivatives, providing insights into their therapeutic potential:
- Study on Ulcerative Colitis : A related quinazoline derivative was synthesized and evaluated for its activity against ulcerative colitis, highlighting the anti-inflammatory properties that may also extend to other conditions like cancer .
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor sizes and improved survival rates, suggesting that further development could lead to viable therapeutic options .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-morpholin-4-yl-3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one?
- Methodology : The synthesis typically involves multi-step reactions. For example:
Piperazine coupling : React 4-nitrophenylpiperazine with a hexyl linker containing a carbonyl group (e.g., 6-oxohexanoic acid derivatives) under reflux in dichloromethane with a coupling agent like DCC (dicyclohexylcarbodiimide) .
Quinazolinone formation : Condense the intermediate with a morpholine-substituted thiourea precursor under basic conditions (e.g., KOH in ethanol) at 60–80°C to form the quinazolinone core .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
- Key considerations : Optimize reaction time and stoichiometry to avoid side products like unreacted piperazine or over-oxidation .
Q. How is the structural characterization of this compound performed?
- Analytical workflow :
- NMR spectroscopy : Use H and C NMR to verify the morpholine, piperazine, and quinazolinone moieties. Key signals include the thiocarbonyl (δ ~200 ppm in C) and nitrophenyl protons (δ ~8.2 ppm in H) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 598.2) .
- X-ray crystallography : For absolute configuration, grow single crystals in DMSO/water and analyze diffraction patterns (space group P1, unit cell parameters similar to related piperazine-morpholine hybrids) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening strategies :
- Kinase inhibition : Test against tyrosine kinase receptors (e.g., EGFR) using fluorescence-based assays .
- Antimicrobial activity : Perform MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .
- Data interpretation : Compare IC values with reference drugs (e.g., imatinib for kinase inhibition) and validate with dose-response curves .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing impurities?
- Optimization strategies :
- Solvent selection : Replace ethanol with DMF for piperazine coupling to enhance solubility and reduce side reactions .
- Catalysts : Use Pd/C or copper(I) iodide to accelerate coupling steps (e.g., Ullmann-type reactions for aryl-nitrophenyl bonds) .
- Byproduct mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
Q. How to resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in reported IC values for kinase inhibition may arise from:
- Assay conditions : Differences in ATP concentrations (e.g., 10 μM vs. 100 μM) or buffer pH .
- Compound stability : Degradation in DMSO stock solutions over time; confirm stability via HPLC before assays .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Modeling approaches :
- Docking simulations : Use AutoDock Vina to predict binding modes to EGFR or bacterial topoisomerases, focusing on the morpholine oxygen’s role in hydrogen bonding .
- QSAR analysis : Develop regression models using descriptors like logP, polar surface area, and nitro group charge density .
Q. How to address low solubility in pharmacokinetic studies?
- Formulation strategies :
- Prodrug design : Introduce phosphate groups at the morpholine nitrogen to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA (poly-lactic-co-glycolic acid) nanoparticles for controlled release .
- In vivo testing : Monitor plasma concentration in rodent models via LC-MS/MS and compare bioavailability metrics (e.g., C, AUC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
